molecular formula C10H12FNO5S B2765459 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411298-24-1

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene

Cat. No.: B2765459
CAS No.: 2411298-24-1
M. Wt: 277.27
InChI Key: PGPOSWYMAMHYHR-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is a complex organic compound characterized by the presence of a fluorosulfonyloxy group and a hydroxyethyl(methyl)carbamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration of Benzene: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Carbamoylation: The amine group is then reacted with an appropriate carbamoylating agent to introduce the hydroxyethyl(methyl)carbamoyl group.

    Fluorosulfonyloxylation: Finally, the fluorosulfonyloxy group is introduced through a reaction with a fluorosulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

    Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different nucleophiles replacing the fluorosulfonyloxy group.

    Oxidation: Carbonyl derivatives.

    Reduction: Alkyl derivatives.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the hydroxyethyl(methyl)carbamoyl group can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluorosulfonyloxy-4-[2-hydroxyethyl]benzene: Lacks the methyl group in the carbamoyl moiety.

    1-Fluorosulfonyloxy-4-[2-methylcarbamoyl]benzene: Lacks the hydroxyethyl group.

    1-Fluorosulfonyloxy-4-[2-hydroxyethylcarbamoyl]benzene: Lacks the methyl group.

Uniqueness

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is unique due to the presence of both the hydroxyethyl and methyl groups in the carbamoyl moiety, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPOSWYMAMHYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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